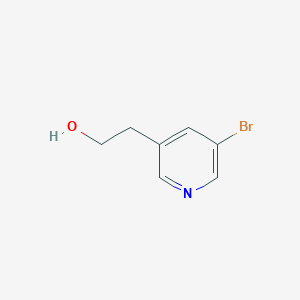

2-(5-bromopyridin-3-yl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromopyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-7-3-6(1-2-10)4-9-5-7/h3-5,10H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYGJFFEWOCNJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255713-61-1 | |

| Record name | 2-(5-bromopyridin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformative Derivatization of 2 5 Bromopyridin 3 Yl Ethan 1 Ol

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 2-(5-bromopyridin-3-yl)ethan-1-ol is an electron-deficient aromatic system. This electronic characteristic significantly influences its reactivity, particularly in substitution reactions.

Electrophilic aromatic substitution (EAS) on pyridine rings is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. lumenlearning.commasterorganicchemistry.com The presence of a halogen, like bromine, further deactivates the ring. Common EAS reactions include nitration, sulfonation, and halogenation. masterorganicchemistry.combyjus.com For these reactions to proceed, a catalyst is often required to activate the electrophile. masterorganicchemistry.comyoutube.com The mechanism typically involves the initial attack of the electrophile by the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate, followed by the loss of a proton to restore aromaticity. lumenlearning.comfiveable.me

| Electrophilic Aromatic Substitution Reactions |

| Reaction |

| Halogenation |

| Nitration |

| Sulfonation |

| Friedel-Crafts Acylation |

| Friedel-Crafts Alkylation |

This table provides a general overview of electrophilic aromatic substitution reactions and does not represent specific reactions of this compound.

The electron-deficient nature of the pyridine ring, particularly at the positions alpha (α) and gamma (γ) to the nitrogen, makes it susceptible to nucleophilic aromatic substitution (SNAr). bath.ac.uk Halogenated pyridines are particularly good substrates for these reactions. For instance, 2-fluoropyridine (B1216828) readily undergoes nucleophilic substitution with deprotonated dialkylamines at room temperature. bath.ac.uk While 3-bromopyridines are generally less reactive towards SNAr than their 2- and 4-substituted counterparts, under certain conditions, they can undergo nucleophilic substitution. rsc.org For example, the reaction of 3-bromopyridine (B30812) with secondary amines in the presence of a strong base like sodium amide can proceed through a pyridyne intermediate. bath.ac.uk Recent research has also demonstrated base-catalyzed aryl halide isomerization, which enables the 4-selective substitution of 3-bromopyridines with various nucleophiles, including alcohols and amines. rsc.orgrsc.orgresearchgate.net

The pyridine ring can undergo both oxidative and reductive transformations. Oxidation can lead to the formation of pyridine N-oxides, which can then facilitate further functionalization of the ring. Reduction of the pyridine ring can be achieved using various reducing agents. For instance, a light-induced method using a palladium/graphite phase carbon nitride photocatalyst has been shown to reduce bromopyridines. mdpi.com Another approach involves the use of a photoredox iridium catalyst, where the reduction of a bromopyridine substrate can proceed via a proton-coupled electron transfer (PCET) mechanism. nih.gov

Reactivity of the Bromine Substituent

The bromine atom on the pyridine ring is a versatile handle for a variety of chemical transformations, most notably cross-coupling and nucleophilic substitution reactions.

The bromine atom on the pyridine ring serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant diversification of the core structure. acs.org

Examples of such reactions include:

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with a boronic acid or ester, and has been successfully applied to 5-bromo-1,2,3-triazine. uzh.ch

Reductive Homocoupling: Bromopyridines can undergo reductive homocoupling to form bipyridines using various catalytic systems, including palladium acetate (B1210297) with piperazine (B1678402) or in 1,4-butanediol. mdpi.com

Photoredox/Nickel Dual Catalysis: This method enables the cross-coupling of aryl bromides with α-hydroxyalkyltrifluoroborates to synthesize secondary benzylic alcohols. nih.gov

Conjunctive Cross-Coupling: Electronically asymmetric ligands have been used in palladium-catalyzed conjunctive cross-coupling reactions. nih.gov

| Cross-Coupling Reaction Examples |

| Reaction |

| Suzuki-Miyaura Coupling |

| Reductive Homocoupling |

| Photoredox/Nickel Dual Catalysis |

This table provides examples of cross-coupling reactions involving brominated aromatic compounds and does not necessarily represent specific reactions of this compound.

The bromine atom on the pyridine ring can be displaced by various nucleophiles. uni-muenchen.de While direct nucleophilic aromatic substitution at the 3-position can be challenging, alternative pathways exist. For example, lithioacetonitrile has been shown to displace bromine in various bromopyridines to form the corresponding cyanomethylated products. thieme-connect.comthieme-connect.com The mechanism for such reactions can be complex, potentially involving an SNAr pathway or a lithium-bromine exchange process. thieme-connect.com Additionally, the bromine atom in tetra(bromomethyl)-1,4-dihydropyridine derivatives has been successfully substituted by various pyridines in nucleophilic substitution reactions. mdpi.com

Reductive Debromination Pathways and Hydrogenolysis

The carbon-bromine bond on the pyridine ring of this compound can be selectively cleaved through reductive processes, most notably catalytic hydrogenation. This reaction, often referred to as hydrogenolysis, replaces the bromine atom with a hydrogen atom, yielding 2-(pyridin-3-yl)ethan-1-ol. This transformation is valuable for removing the halogen substituent when it is no longer needed for subsequent synthetic steps or for creating analogues without the bromine atom.

The process typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). mdpi.com The catalyst facilitates the oxidative addition of the C-Br bond and subsequent reductive elimination to form the C-H bond. The conditions for this reaction, including solvent, temperature, and pressure, can be optimized to ensure high yields and selectivity, minimizing the reduction of the pyridine ring itself. mdpi.com

Table 1: Reductive Debromination of this compound

| Starting Material | Reagents and Conditions | Product | Transformation |

|---|

Reactivity of the Primary Hydroxyl Group

The primary hydroxyl (-OH) group of this compound is a key functional handle that allows for a wide array of chemical modifications. Its reactivity is characteristic of primary alcohols, enabling oxidation, esterification, etherification, and conversion to other functional groups.

The primary alcohol moiety can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagents and reaction conditions. libretexts.orgsavemyexams.com

Partial Oxidation to Aldehyde: To obtain the corresponding aldehyde, 2-(5-bromopyridin-3-yl)acetaldehyde, a mild oxidation is required, and the product must be removed from the reaction mixture as it forms to prevent over-oxidation. libretexts.orgchemguide.co.uk This is often achieved by using a stoichiometric amount of an oxidizing agent and distilling the volatile aldehyde from the reaction. chemguide.co.uk Reagents like pyridinium (B92312) chlorochromate (PCC) or specialized methods such as TEMPO-catalyzed oxidation are effective for this transformation. d-nb.info

Full Oxidation to Carboxylic Acid: For the synthesis of (5-bromopyridin-3-yl)acetic acid, more forceful oxidation conditions are employed. libretexts.orglibretexts.org This typically involves heating the alcohol under reflux with an excess of a strong oxidizing agent, such as potassium dichromate(VI) (K₂Cr₂O₇) or sodium dichromate(VI) in the presence of concentrated sulfuric acid. chemguide.co.ukscience-revision.co.uk The reflux setup ensures that any initially formed aldehyde is further oxidized to the carboxylic acid. libretexts.org

Table 2: Oxidation Products of this compound

| Reaction Type | Typical Reagents | Product |

|---|---|---|

| Partial Oxidation | Pyridinium chlorochromate (PCC); TEMPO/NaOCl | 2-(5-bromopyridin-3-yl)acetaldehyde |

The hydroxyl group is readily converted into esters and ethers, which can serve as protecting groups or as linkages to other molecular scaffolds.

Esterification: This reaction involves treating the alcohol with a carboxylic acid or a more reactive derivative like an acid chloride or anhydride. The reaction with a carboxylic acid is typically catalyzed by a strong acid (Fischer esterification). Using acid chlorides or anhydrides is often faster and may be performed in the presence of a base (like pyridine or triethylamine) to neutralize the HCl or carboxylic acid byproduct. These ester linkages are common in prodrug strategies and for creating more complex molecules. organic-chemistry.org

Etherification: Ethers can be formed through various methods, a common one being the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. rsc.org Base-catalyzed reactions with other electrophiles can also be employed to form ethers, providing stable linkages for further synthetic elaboration. rsc.org

Table 3: Esterification and Etherification of the Hydroxyl Group

| Reaction Type | Reagents | Resulting Functional Group | Purpose |

|---|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) + Acid catalyst | Ester (R-COO-CH₂CH₂-Py) | Linkage, Protecting Group |

| Esterification | Acid Chloride (R-COCl) + Base | Ester (R-COO-CH₂CH₂-Py) | Linkage, Protecting Group |

The versatility of the primary hydroxyl group extends to its conversion into other important functional groups, such as halides and amines, significantly broadening the synthetic utility of the parent molecule.

Conversion to Halides: The hydroxyl group can be substituted by a halogen atom to form compounds like 3-(2-chloroethyl)-5-bromopyridine or 3-(2-bromoethyl)-5-bromopyridine. The conversion to an alkyl chloride is commonly achieved using thionyl chloride (SOCl₂), often with a small amount of a base like pyridine. For alkyl bromides, phosphorus tribromide (PBr₃) is a standard reagent. These reactions typically proceed via an Sₙ2 mechanism for primary alcohols, involving the conversion of the -OH into a better leaving group. chemistrysteps.com

Conversion to Amines: The synthesis of the corresponding amine, 2-(5-bromopyridin-3-yl)ethan-1-amine, can be accomplished through several routes. A direct method is the "borrowing hydrogen" or "hydrogen autotransfer" reaction, where the alcohol reacts with an amine source (like ammonia) in the presence of a transition metal catalyst (e.g., ruthenium or iridium complexes). bath.ac.uk Alternatively, an indirect, two-step process can be used. This involves first converting the alcohol to a good leaving group (such as a halide or a tosylate) followed by nucleophilic substitution with ammonia (B1221849) or a primary amine.

Table 4: Conversion of the Hydroxyl Group to Halides and Amines

| Target Functional Group | Typical Reagents | Product |

|---|---|---|

| Alkyl Chloride | Thionyl chloride (SOCl₂) | 3-(2-chloroethyl)-5-bromopyridine |

| Alkyl Bromide | Phosphorus tribromide (PBr₃) | 3-(2-bromoethyl)-5-bromopyridine |

| Primary Amine | 1. TsCl, py; 2. NH₃ (or other amine) | 2-(5-bromopyridin-3-yl)ethan-1-amine |

Intermolecular Interactions and Aggregation Behavior in Solution

The molecular structure of this compound contains key features that dictate its intermolecular interactions, primarily through hydrogen bonding. The presence of both a hydrogen bond donor and multiple acceptor sites influences its physical properties and behavior in solution.

Hydrogen Bond Donor: The proton of the primary hydroxyl group (-OH) is an effective hydrogen bond donor.

Hydrogen Bond Acceptors: The molecule has two hydrogen bond acceptor sites: the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring. fluorochem.co.uk

This dual functionality allows this compound to engage in self-association, where molecules form dimers or larger aggregates in solution through intermolecular hydrogen bonds (e.g., O-H···N or O-H···O). It can also form strong hydrogen bonds with protic solvents (like water or other alcohols) and aprotic hydrogen bond accepting solvents (like DMSO or DMF). These interactions are fundamental to its solubility characteristics and can influence its reactivity by solvating the molecule and affecting the transition states of reactions.

Table 5: Hydrogen Bonding Capabilities

| Functional Group | Role in Hydrogen Bonding | Potential Interactions |

|---|---|---|

| Hydroxyl (-OH) | Donor and Acceptor | Self-association; interaction with protic and aprotic solvents |

Investigation of π-π Stacking Interactions with Aromatic Systems

The arrangement of aromatic rings in the solid state and in solution is significantly influenced by π-π stacking interactions, a class of non-covalent interactions crucial in supramolecular chemistry, crystal engineering, and biology. The pyridine ring of this compound, with its inherent aromaticity and dipole moment, possesses the potential to engage in such interactions with other aromatic systems. However, a detailed experimental or computational investigation specifically focused on the π-π stacking behavior of this compound with a variety of aromatic systems is not extensively documented in the current scientific literature. Despite this, insights can be drawn from studies on related bromopyridine derivatives and the fundamental principles of π-π interactions.

The electronic nature of the pyridine ring in this compound is perturbed by the presence of the bromine atom, an electron-withdrawing group, and the hydroxyethyl (B10761427) group, which has a weaker electronic effect. The bromine atom at the 5-position and the nitrogen atom in the ring create an electron-deficient (π-acidic) character on the pyridine ring. This electronic distribution favors interactions with electron-rich aromatic systems (π-basic) through what is often termed a "quadrupole-quadrupole" or "π-acid/π-base" interaction.

In the context of crystal engineering, π-π stacking is a significant force that directs the assembly of molecules in the solid state. Studies on other pyridine derivatives have demonstrated the importance of these interactions. For instance, in the crystal structure of a salt containing 2-amino-5-bromopyridine, π-π stacking interactions are observed between the pyridine and pyridinium rings, with centroid-to-centroid distances of 3.653(2) Å and 3.845(2) Å. researchgate.netiucr.org These distances are characteristic of stabilizing π-π stacking interactions. While this compound is an isomer and a different derivative, it highlights the capability of the bromopyridine moiety to participate in such stacking arrangements.

The geometry of π-π stacking can vary, with common arrangements being face-to-face (sandwich) and offset-stacked (parallel-displaced). For pyridine-containing systems, offset-stacking is generally more favorable as it minimizes the electrostatic repulsion between the lone pair of the nitrogen atom and the π-electron cloud of the interacting ring. The presence of the bromo substituent can further influence the geometry and strength of these interactions.

Computational studies on related systems have become invaluable for quantifying the energetics and geometries of non-covalent interactions. researchgate.netmdpi.com Such studies on this compound could provide detailed information on its interaction energies with various aromatic partners, such as benzene, toluene, or even other heterocyclic rings. These theoretical investigations could elucidate the preferred stacking geometries and the role of the substituents in modulating the interaction strength.

While specific experimental data for this compound is lacking, the general principles of supramolecular chemistry suggest that its pyridine ring would be a willing participant in π-π stacking interactions, a feature that could be exploited in the design of new materials and host-guest systems. acs.orgnih.gov

Strategic Utility in Organic Synthesis and Medicinal Chemistry Scaffolding

Role in the Synthesis of Pharmacologically Relevant Scaffolds and Chemical Probes

Intermediates for the Preparation of Bioactive Molecules

The compound 2-(5-bromopyridin-3-yl)ethan-1-ol is a key precursor in the synthesis of more complex molecules that exhibit significant biological activity. Its structure is incorporated into larger frameworks designed to interact with specific biological targets. The ethanol (B145695) side chain can be modified to introduce linking groups, while the brominated pyridine (B92270) core allows for the attachment of other essential moieties through cross-coupling chemistry.

For instance, derivatives of this scaffold are integral to the development of inhibitors for various enzymes. The synthesis of certain kinase inhibitors involves the use of bromopyridine intermediates to build the core structure, which is then functionalized to achieve desired potency and selectivity. While specific examples detailing the direct conversion of this compound to a named bioactive molecule are not extensively documented in publicly available literature, the strategic importance of its structural motifs is evident in the synthesis of analogous compounds. For example, the related compound, 2-(5-bromopyridin-2-yl)acetic acid, has been used to synthesize inhibitors of Mycobacterium tuberculosis ATP synthase, highlighting the value of the bromopyridine ethyl fragment in constructing antitubercular agents.

The general synthetic pathway often involves an initial modification of the alcohol, followed by a subsequent cross-coupling reaction at the bromine site, or vice-versa. This flexibility allows chemists to build molecular complexity in a controlled manner.

Table 1: Potential Synthetic Transformations of this compound for Bioactive Molecule Synthesis

| Functional Group | Reaction Type | Potential Reagents | Resulting Functionality |

| Primary Alcohol | Oxidation | PCC, DMP, Swern | Aldehyde |

| Primary Alcohol | Oxidation | Jones, KMnO₄ | Carboxylic Acid |

| Primary Alcohol | Etherification | NaH, Alkyl Halide | Ether |

| Primary Alcohol | Esterification | Acyl Chloride, Carboxylic Acid | Ester |

| Bromine Atom | Suzuki Coupling | Arylboronic Acid, Pd Catalyst | Aryl-substituted Pyridine |

| Bromine Atom | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst | Alkynyl-substituted Pyridine |

| Bromine Atom | Buchwald-Hartwig | Amine, Pd Catalyst | Amino-substituted Pyridine |

Scaffolds for Structure-Activity Relationship (SAR) Investigations in Drug Discovery

In drug discovery, a scaffold is a core molecular structure to which various substituents are attached to explore the structure-activity relationship (SAR). The goal of SAR studies is to understand how changes in a molecule's structure affect its biological activity, thereby guiding the optimization of lead compounds into potent and selective drug candidates. The this compound framework is well-suited for this purpose due to its two distinct points of diversification.

For example, an SAR campaign could involve:

Modification at the C5-position: A series of different aryl, heteroaryl, or alkyl groups can be introduced via Suzuki or other coupling reactions at the bromine site. This allows for the exploration of how the size, electronics, and hydrogen-bonding capacity of this substituent impact target binding.

Modification of the side chain: The primary alcohol can be converted into a variety of other functional groups (ethers, amines, amides of varying chain lengths and sizes). This probes the importance of the linker region and its interaction with the target protein.

This systematic approach enables the construction of a detailed SAR map, which can reveal critical insights into the binding pocket of the biological target and inform the rational design of more effective therapeutic agents. The use of bromopyridine scaffolds in solid-phase synthesis further enhances their utility in SAR studies, allowing for the rapid generation of large libraries of compounds for high-throughput screening.

Table 2: Illustrative SAR Exploration Using the this compound Scaffold

| Scaffold Position | Modification Type | Example Substituents (R) | SAR Question Addressed |

| Pyridine C5-position | Suzuki Coupling (R-B(OH)₂) | Phenyl, 4-Fluorophenyl, Thiophene, Methyl | How do aromatic and electronic properties at this position affect activity? |

| Ethanol Side Chain | Etherification (R-Br) | -CH₂-Phenyl, -CH₂-Cyclohexyl | What is the optimal size and character of the side chain terminus? |

| Ethanol Side Chain | Conversion to Amine/Amide | -NH₂, -NH-Ac, -NH-SO₂Me | Is a hydrogen bond donor/acceptor required in the side chain? |

Theoretical and Computational Investigations of 2 5 Bromopyridin 3 Yl Ethan 1 Ol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the molecular structure, electronic properties, and vibrational spectra of organic compounds.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 2-(5-bromopyridin-3-yl)ethan-1-ol, these calculations would typically be performed using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p), which has been shown to provide accurate results for similar heterocyclic systems. acs.orgacs.org

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-Br | 1.905 |

| C-N (pyridine) | 1.335 - 1.345 |

| C-C (pyridine) | 1.380 - 1.400 |

| C-C (side chain) | 1.520 |

| C-O | 1.430 |

| O-H | 0.960 |

| Bond Angles (°) ** | |

| C-C-Br | 119.5 |

| C-N-C (pyridine) | 117.0 |

| C-C-C (side chain) | 112.0 |

| C-O-H | 109.0 |

| Dihedral Angles (°) ** | |

| C4-C3-C(ethyl)-C(ethyl) | ~120 |

| C3-C(ethyl)-C(ethyl)-O | ~60 (gauche) or ~180 (anti) |

| Note: These values are illustrative and based on general principles and data from analogous pyridine (B92270) derivatives. Actual values would require specific DFT calculations. |

The ethan-1-ol side chain of this compound possesses rotational freedom around the C-C single bonds, leading to various possible spatial arrangements or conformers. The two primary rotational axes are the bond connecting the side chain to the pyridine ring and the C-C bond within the side chain itself.

Computational studies on similar ethyl-substituted aromatic systems reveal that different conformers, such as anti and gauche arrangements of the hydroxyl group relative to the pyridine ring, will have distinct potential energies. The relative stability of these conformers is governed by a balance of steric hindrance and potential intramolecular interactions. A significant interaction to consider is the possibility of an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the nitrogen atom of the pyridine ring. The formation of such a bond would stabilize a particular conformation. Conformational analysis helps in identifying the most stable, and therefore most populated, conformer at a given temperature. researchgate.netnih.gov

Table 2: Illustrative Relative Energies of Hypothetical Conformers

| Conformer | Dihedral Angle (C3-C-C-O) | Relative Energy (kcal/mol) | Notes |

| Anti | ~180° | 0.00 | Reference conformer |

| Gauche | ~60° | +0.5 - 1.5 | Potential for steric interaction |

| H-bonded | Varies | < 0 | Stabilized by intramolecular H-bond |

| Note: The relative energies are illustrative and would depend on the specific computational method and the solvent environment. |

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in its Infrared (IR) and Raman spectra. acs.orgacs.org Each vibrational mode is associated with a specific type of bond stretching, bending, or wagging. By comparing the calculated frequencies with experimental spectra, a detailed assignment of the spectral bands can be achieved. For this compound, characteristic vibrational modes are expected for the pyridine ring, the C-Br bond, and the ethyl alcohol group.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |

| C-H (aromatic) | Stretching | 3050-3150 | 3050-3150 (strong) |

| C-H (aliphatic) | Stretching | 2850-2960 | 2850-2960 (strong) |

| C=N, C=C (ring) | Stretching | 1550-1610 | 1550-1610 (strong) |

| C-O | Stretching | 1050-1150 | 1050-1150 (weak) |

| C-Br | Stretching | 500-600 | 500-600 (strong) |

| Note: These are approximate ranges based on studies of similar compounds. The exact frequencies can be influenced by intermolecular interactions. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their movements, conformational changes, and interactions with surrounding solvent molecules.

The solvent environment can have a profound impact on the properties of a solute molecule. MD simulations can model the behavior of this compound in various solvents, such as water, ethanol (B145695), or less polar media. In polar protic solvents like water, the solvent molecules can form hydrogen bonds with the nitrogen of the pyridine ring and the hydroxyl group of the side chain. researchgate.netrsc.org This intermolecular hydrogen bonding can compete with and disrupt potential intramolecular hydrogen bonds, thereby altering the preferred conformation of the molecule in solution compared to the gas phase. mdpi.com The solvation shell around the molecule can also influence its reactivity by stabilizing or destabilizing charged intermediates or transition states in a chemical reaction.

In solution, molecules of this compound can interact with each other through various non-covalent forces. MD simulations are well-suited to explore these intermolecular interactions and the potential for self-association or aggregation. tandfonline.com The primary interactions would include:

Hydrogen Bonding: The hydroxyl group of one molecule can act as a hydrogen bond donor to the nitrogen atom or the hydroxyl oxygen of another molecule.

Dipole-Dipole Interactions: The inherent dipole moment of the molecule, arising from the electronegative N and Br atoms, will lead to electrostatic interactions.

π-π Stacking: The aromatic pyridine rings can stack on top of each other, a common interaction in aromatic systems.

These interactions can lead to the formation of dimers or larger molecular clusters in solution, the extent of which would depend on the concentration and the nature of the solvent. Studies on liquid pyridine have shown that antiparallel displaced structures can form due to dipole interactions. researchgate.net

Table 4: Principal Intermolecular Interactions for this compound

| Interaction Type | Description | Expected Relative Strength |

| Hydrogen Bonding | O-H···N or O-H···O | Strong |

| π-π Stacking | Interaction between pyridine rings | Moderate |

| Dipole-Dipole | Between polar ends of molecules | Moderate |

| Van der Waals | General attractive/repulsive forces | Weak |

Reaction Mechanism Elucidation using Computational Chemistry

Computational modeling is crucial for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, intermediates, and transition states.

Transition state (TS) calculations are a cornerstone of computational reaction mechanism studies, providing critical data on the activation energies that govern reaction rates. e3s-conferences.org While specific TS calculations for the synthesis of this compound are not prominent in the literature, the general synthetic routes toward substituted pyridyl alcohols can be analyzed theoretically. For instance, a common synthesis might involve the reduction of a corresponding ketone, such as 2-amino-1-(5-bromopyridin-3-yl)ethan-1-one. nih.gov

Computational chemists can model this reduction (e.g., with NaBH₄) by:

Optimizing the geometries of the reactant (ketone), the reducing agent, and the product (alcohol).

Locating the transition state structure for the hydride transfer from the borohydride (B1222165) to the carbonyl carbon.

Calculating the Gibbs free energy of activation (ΔG‡), which determines the kinetic feasibility of the reaction.

Such calculations help elucidate the reaction mechanism and can predict the performance of different reducing agents or reaction conditions without the need for extensive experimental screening. e3s-conferences.org

Computational methods are frequently used to predict the regioselectivity of reactions on aromatic and heteroaromatic systems. nih.gov For the this compound scaffold, electrophilic or nucleophilic attack on the pyridine ring is a key consideration for further functionalization.

Regioselectivity: The pyridine ring's reactivity is heavily influenced by the nitrogen atom, which is electron-withdrawing and deactivates the ring toward electrophilic substitution, particularly at the C2, C4, and C6 positions. The bromo-substituent at C5 and the ethan-1-ol group at C3 further modulate this reactivity. Computational studies on related 3,5-disubstituted pyridines can predict the most likely sites for substitution. For instance, in reactions of 5-bromo-3,4-pyridyne, a related strained intermediate, computations correctly predicted a reversal of regioselectivity in nucleophilic additions, favoring attack at the C3 position due to the electronic influence of the bromine atom. nih.gov This highlights the power of computational models to explain and predict regiochemical outcomes that may be non-intuitive. nih.govbaranlab.org

Stereoselectivity: In reactions involving the chiral center at the carbinol carbon (the carbon bearing the -OH group), computational chemistry can predict which stereoisomer is more likely to form. By calculating the energies of the transition states leading to the (R) and (S) enantiomers, the enantiomeric excess can be estimated. This is particularly relevant in asymmetric synthesis, where chiral catalysts or reagents are used.

Computational Prediction of Reactivity Profiles and Active Sites

The electronic structure of a molecule, which can be mapped computationally, dictates its reactivity.

The reactivity of this compound can be visualized using Molecular Electrostatic Potential (MEP) maps and analyzed through Frontier Molecular Orbital (FMO) theory.

Nucleophilic Sites: DFT studies on substituted pyridines show that the nitrogen atom is the most nucleophilic site, readily participating in protonation, alkylation, or coordination to Lewis acids. ias.ac.inresearchgate.net The oxygen atom of the hydroxyl group is also a significant nucleophilic center.

Electrophilic Sites: The pyridine carbon atoms, particularly C2, C4, and C6, are electron-deficient and thus susceptible to nucleophilic attack. This is a common reactivity pattern for pyridine rings. nih.gov The carbon atom attached to the bromine (C5) is another potential electrophilic site for reactions like nucleophilic aromatic substitution (SNAr), although such reactions typically require strong activation.

The table below summarizes the predicted reactivity based on general principles of computational studies on substituted pyridines. ias.ac.innih.gov

| Atom/Region | Predicted Reactivity | Computational Basis |

| Pyridine Nitrogen | Strong Nucleophile | High electron density, primary site for protonation/alkylation. ias.ac.in |

| Hydroxyl Oxygen | Nucleophile | Lone pairs of electrons available for reaction. |

| C2, C4, C6 | Electrophilic Sites | Electron-deficient due to the ring nitrogen, susceptible to nucleophiles. nih.gov |

| C-Br Bond | Reaction Site | Target for cross-coupling reactions (e.g., Suzuki, Sonogashira). baranlab.org |

For this compound, several key bonds are of interest. While specific calculated values for this exact molecule are not available, estimations can be made based on data from analogous structures. wikipedia.org

The C-Br bond is significantly weaker than the C-H or C-C bonds, making it the most likely site for homolytic cleavage or for oxidative addition in transition metal-catalyzed cross-coupling reactions. baranlab.org The O-H bond in the ethanol moiety is also relatively weak compared to C-H bonds, indicating its potential reactivity. The stability of the resulting radicals is a key factor; for instance, the pyridyl radical formed upon C-Br cleavage is stabilized by the aromatic system.

The following table provides a qualitative and estimated quantitative analysis of BDEs within the molecule.

| Bond | Estimated BDE (kJ/mol) | Analysis |

| C5-Br | ~300 | Relatively weak, making it a reactive handle for cross-coupling reactions. baranlab.org |

| Aromatic C-H | ~460-470 | Strong bonds, typical for sp² C-H bonds in aromatic systems. |

| Aliphatic C-H | ~410-420 | Stronger than C-Br but weaker than aromatic C-H bonds. wikipedia.org |

| O-H | ~430-440 | Relatively strong, but reactive due to polarity. |

| C-C (Side Chain) | ~370 | Standard single bond strength, potential site for fragmentation under harsh conditions. |

Future Research Directions and Perspectives

Development of Novel and Highly Efficient Synthetic Routes for Target Compound

While classical multi-step syntheses for functionalized pyridines exist, future research should focus on developing more efficient, sustainable, and scalable routes to 2-(5-bromopyridin-3-yl)ethan-1-ol and its analogs. Modern synthetic methodologies can offer significant improvements in terms of yield, atom economy, and environmental impact.

Key areas for development include:

Catalytic Cross-Coupling Strategies: Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. Future work could explore the coupling of a 3,5-dihalopyridine with an appropriate ethanol-bearing organometallic reagent. More advanced approaches could involve the direct, regioselective C-H functionalization of a bromopyridine precursor, thereby avoiding the need for pre-functionalized starting materials and reducing step counts. mdpi.commdpi.comnih.gov

Green Chemistry Approaches: The use of greener solvents, such as deep eutectic solvents (DESs), and more abundant, less toxic metal catalysts like iron or copper, could significantly enhance the sustainability of the synthesis. mdpi.comresearchgate.net

Multicomponent Reactions: Designing a one-pot, multicomponent reaction that assembles the pyridine (B92270) ring with the desired substituents from simple, readily available precursors would be a highly efficient strategy for generating the target compound and its derivatives. researchgate.netacs.org

| Synthetic Strategy | Description | Potential Advantages | Relevant Research Area |

|---|---|---|---|

| Palladium/Nickel-Catalyzed Cross-Coupling | Coupling of a 3,5-dihalopyridine with an organoboron or organozinc reagent containing the hydroxyethyl (B10761427) moiety. | High reliability and broad substrate scope. | Organometallic Chemistry mdpi.comacs.org |

| Direct C-H Functionalization | Direct coupling of 3-bromopyridine (B30812) with a protected ethanolamine (B43304) or similar precursor via transition-metal-catalyzed C-H activation. | Improved atom and step economy by avoiding pre-functionalization. | Catalysis, Green Chemistry mdpi.comnih.govresearchgate.net |

| Domino/Cascade Reactions | A one-pot sequence where multiple bonds are formed consecutively without isolating intermediates, starting from acyclic precursors. | High efficiency, reduced waste and purification steps. | Organic Synthesis researchgate.net |

| Flow-Based Synthesis | Utilizing continuous flow reactors to improve reaction control, safety, and scalability over traditional batch methods. | Enhanced heat/mass transfer, improved safety, and ease of scale-up. | Flow Chemistry beilstein-journals.orgnumberanalytics.com |

Exploration of Undiscovered Reactivity Pathways and Functional Group Transformations

The trifunctional nature of this compound opens up numerous possibilities for chemical derivatization. A systematic exploration of its reactivity would enable the generation of diverse molecular libraries for various applications.

Transformations at the Bromine Position: The carbon-bromine bond is a key site for diversification. It is an ideal handle for a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C bond), Sonogashira (C-C triple bond), Buchwald-Hartwig (C-N bond), and Heck reactions. mdpi.comresearchgate.net This allows for the introduction of various aryl, heteroaryl, alkynyl, and amino groups, providing access to a vast chemical space.

Modifications of the Ethanol (B145695) Side Chain: The primary alcohol is a versatile functional group that can undergo numerous transformations. ub.edu It can be oxidized to the corresponding aldehyde or carboxylic acid using reagents like pyridinium (B92312) chlorochromate (PCC) or stronger oxidants. solubilityofthings.com Furthermore, it can be converted into other functional groups such as esters, ethers, amines, or halides through well-established functional group interconversion (FGI) protocols. libretexts.orgslideserve.com

Reactions Involving the Pyridine Ring: The pyridine nitrogen can be N-oxidized or N-alkylated. organic-chemistry.org Additionally, advanced methods for C-H functionalization could potentially activate other positions on the pyridine ring, although this would require overcoming selectivity challenges posed by the existing substituents.

| Functional Group | Reaction Type | Potential Reagents/Catalysts | Product Type |

|---|---|---|---|

| C-Br Bond | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄) | Biaryl derivatives |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Alkynylpyridine derivatives | |

| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst, phosphine (B1218219) ligand | Aminopyridine derivatives | |

| Ethan-1-ol Group | Oxidation (to Aldehyde) | PCC, Dess-Martin periodinane | 2-(5-bromopyridin-3-yl)acetaldehyde |

| Oxidation (to Carboxylic Acid) | KMnO₄, Jones reagent | 2-(5-bromopyridin-3-yl)acetic acid | |

| Functional Group Interconversion (FGI) | SOCl₂, PBr₃, Mitsunobu reaction | Halide, ether, or ester derivatives |

Advanced Applications in Materials Science, Catalysis, and Chemical Biology

The unique structural features of this compound suggest its utility in several advanced scientific domains.

Materials Science: Pyridine-containing molecules are integral to the development of functional organic materials. Derivatives of the target compound could be explored as building blocks for organic light-emitting diodes (OLEDs), molecular semiconductors, or photoconductive materials. csic.es The bromo-functionality allows for polymerization or covalent attachment to surfaces, enabling the design of novel functional polymers and surface coatings.

Catalysis: The combination of the pyridine nitrogen and the side-chain hydroxyl group makes this molecule a candidate for a bidentate N,O-ligand. Such ligands are valuable in coordination chemistry and asymmetric catalysis. d-nb.inforsc.org Future research could involve synthesizing chiral versions of the molecule or its derivatives to serve as ligands for enantioselective transformations.

Chemical Biology and Drug Discovery: The 3,5-disubstituted pyridine motif is a well-known scaffold in medicinal chemistry, present in numerous kinase inhibitors and other therapeutic agents. nih.govdovepress.com The target compound is an excellent starting point for fragment-based drug discovery or lead optimization campaigns. whiterose.ac.uk The different functional groups allow for modular synthesis of compound libraries to probe structure-activity relationships (SAR) for various biological targets. mdpi.comrsc.org

| Field | Potential Application | Key Structural Feature | Rationale |

|---|---|---|---|

| Materials Science | Organic semiconductors, photoconductors | Conjugated pyridine ring system | Pyridine moieties are known to participate in charge transport and exhibit useful optoelectronic properties. csic.es |

| Catalysis | Bidentate ligand for asymmetric synthesis | Pyridine nitrogen and hydroxyl oxygen (N,O-chelation) | N,O-ligands are effective in stabilizing transition metal catalysts and inducing stereoselectivity. d-nb.inforsc.org |

| Chemical Biology | Scaffold for kinase inhibitors | 3,5-disubstituted pyridine core | This motif is a "privileged scaffold" that fits into the ATP-binding site of many kinases. nih.gov |

| Drug Discovery | Intermediate for library synthesis | Orthogonal reactive sites (Br, OH) | Allows for systematic structural modifications to explore structure-activity relationships (SAR). whiterose.ac.ukrsc.org |

Integration with Flow Chemistry, Automated Synthesis, and Artificial Intelligence-Driven Design

The exploration of this compound and its derivatives can be significantly accelerated by integrating modern chemical technologies.

Flow Chemistry: Continuous flow chemistry offers enhanced control over reaction parameters (temperature, pressure, mixing), leading to higher yields, better selectivity, and improved safety, particularly for exothermic or hazardous reactions. numberanalytics.comthieme-connect.com Implementing flow processes for the synthesis and derivatization of the target compound would facilitate safer and more efficient production, enabling rapid scale-up for further studies. beilstein-journals.orgorganic-chemistry.orgnih.gov

Automated Synthesis: High-throughput and automated synthesis platforms can revolutionize the process of library creation. nih.govresearchgate.net An automated system could perform a matrix of cross-coupling reactions on the bromo-position while simultaneously modifying the alcohol function, generating hundreds of distinct derivatives in a short period for biological screening or materials testing. researchgate.netrsc.org

Artificial Intelligence (AI)-Driven Design: AI and machine learning are becoming indispensable tools in chemical research. nih.govnih.gov Generative models can design novel derivatives of this compound with optimized properties in silico. scielo.br Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity or material properties of these designed compounds, prioritizing the most promising candidates for synthesis and saving significant time and resources. nih.govresearchgate.net

| Technology | Application Area | Anticipated Benefit |

|---|---|---|

| Flow Chemistry | Synthesis and Scale-Up | Improved safety, efficiency, and scalability of chemical reactions. thieme-connect.comnih.gov |

| Automated Synthesis | Library Generation | Rapid creation of diverse compound libraries for high-throughput screening. nih.govrsc.org |

| Artificial Intelligence (AI) | Molecule Design & Prioritization | De novo design of novel compounds with desired properties and prediction of their activity before synthesis. nih.govscielo.br |

Q & A

Basic: What are the standard synthetic routes for 2-(5-bromopyridin-3-yl)ethan-1-ol, and how are intermediates characterized?

Answer:

A common method involves condensation reactions using hydrazine hydrate and KOH in ethanol under reflux, followed by acidification and crystallization (e.g., for pyrazole derivatives, see Scheme-1 in ). Key intermediates like 6-bromopyridin-3-ol (used in cross-coupling reactions) are characterized via 1H NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity . For purification, flash column chromatography with gradients of ethyl acetate/hexanes is effective for isolating high-purity products .

Advanced: How can low yields in the synthesis of this compound derivatives be addressed?

Answer:

Low yields may arise from incomplete reaction monitoring or side reactions. Use TLC with UV visualization to track progress and optimize reaction time/temperature. For example, extending reflux duration or substituting KOH with milder bases (e.g., NaHCO₃) can reduce decomposition. Computational tools (e.g., DFT calculations) may predict reactive sites to guide solvent/catalyst selection .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- 1H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine) and the ethanol moiety (δ 1.5–2.5 ppm for CH₂, δ 3.6–4.0 ppm for OH).

- IR : Confirm OH stretches (~3200–3600 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 232.0 for C₇H₇BrNO) .

Advanced: How can discrepancies in reported melting points for bromopyridine derivatives be resolved?

Answer:

Discrepancies may stem from polymorphic forms or impurities. Employ differential scanning calorimetry (DSC) to analyze thermal behavior and X-ray crystallography to determine crystal packing (e.g., as in ). Cross-validate purity via HPLC with UV detection (≥95% purity threshold) .

Basic: What experimental precautions ensure stability of this compound during storage?

Answer:

Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Use amber vials to avoid photodegradation. Confirm stability via periodic HPLC-UV analysis and monitor for color changes or precipitate formation .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:

Density Functional Theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic sites. For example, the bromine atom at position 5 on pyridine is a prime site for Suzuki-Miyaura coupling. Molecular dynamics (MD) simulations can model solvent effects on reaction kinetics .

Basic: What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Answer:

- Antifungal Activity : Agar diffusion and broth dilution assays (e.g., against Candida albicans) with fluconazole as a positive control .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

Modify the ethanol moiety (e.g., replace with ester or ether groups) and evaluate changes in logP (via shake-flask method) and binding affinity (via SPR or ITC). Compare with analogs like 2-(5-chloro-pyridin-3-yl)ethan-1-ol to assess halogen effects .

Basic: How is the compound’s adsorption on indoor surfaces studied for environmental impact?

Answer:

Use microspectroscopic imaging (e.g., AFM-IR) to map adsorption on silica or cellulose surfaces. Quantify partitioning coefficients via gas chromatography (GC) under controlled humidity .

Advanced: What statistical methods address contradictions in reaction kinetics data?

Answer:

Apply multivariate regression to isolate variables (e.g., temperature, catalyst loading). Use ANOVA to compare datasets, and Bayesian inference to model uncertainty. Cross-check with kinetic isotope effects (KIEs) for mechanistic validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.